Imrecoxib

描述

Overview of Imrecoxib as a Cyclooxygenase-2 Selective Non-Steroidal Anti-Inflammatory Drug

This compound functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. patsnap.compatsnap.com The cyclooxygenase family of enzymes, comprising COX-1 and COX-2, plays a crucial role in converting arachidonic acid into prostaglandins (B1171923). patsnap.compatsnap.com While COX-1 is constitutively expressed and involved in maintaining physiological functions, such as protecting the gastric mucosa, COX-2 is primarily induced during inflammatory processes. patsnap.compatsnap.com By selectively targeting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating symptoms associated with conditions like arthritis, acute pain, and other inflammatory disorders. patsnap.compatsnap.com This selectivity for COX-2 is attributed to its molecular structure, which allows it to bind to the active site of COX-2 without significantly affecting COX-1 activity. patsnap.compatsnap.com This mechanism aims to minimize gastrointestinal side effects commonly associated with non-selective NSAIDs. patsnap.compatsnap.com

The inhibitory effects of this compound on COX-1 and COX-2 have been quantified, with reported IC₅₀ values of 115 ± 28 nmol/L for COX-1 and 18 ± 4 nmol/L for COX-2. newdrugapprovals.orgnih.govresearchgate.net This results in a selectivity index (IC₅₀, COX-1/COX-2) of 6.39, positioning this compound as a moderately selective COX-2 inhibitor, with its selectivity falling between that of meloxicam (B1676189) and celecoxib (B62257). nih.govresearchgate.net

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on COX-1 and COX-2

| Enzyme | IC₅₀ Value (nmol/L) |

| COX-1 | 115 ± 28 |

| COX-2 | 18 ± 4 |

Historical Context of this compound Development and Regulatory Approval in China

This compound was developed by Jiangsu Hengrui Medicine Co., Ltd. and received regulatory approval from the China Food and Drug Administration (CFDA) on May 20, 2011. patsnap.comnewdrugapprovals.orgpatsnap.com It was launched in China under the trade names Binhui® and Conmel®, and also as Hengyang®. patsnap.comnewdrugapprovals.org Its primary indication upon approval was for the relief of painful symptoms associated with osteoarthritis. nih.govpatsnap.comnewdrugapprovals.org The development of this compound involved a balanced inhibition strategy of COX-1/COX-2. nih.govresearcher.life

Clinical studies, including Phase II and Phase III trials, demonstrated that this compound significantly improved the clinical symptoms of patients with knee osteoarthritis, showing efficacy comparable to celecoxib. dovepress.comresearchgate.net A multicenter, double-blind, and randomized controlled Phase II trial of this compound for knee osteoarthritis was published in 2011, followed by a Phase III trial in 2014. dovepress.com A Phase IV clinical trial further verified its efficacy and safety, particularly concerning gastrointestinal and cardiovascular aspects. dovepress.com

Current Research Landscape and Significance of this compound Studies

Since its approval, this compound has been the subject of ongoing research, exploring its therapeutic potential beyond its initial indication for osteoarthritis. nih.govpatsnap.com The current research landscape highlights its significance in several areas:

Osteoarthritis and Rheumatoid Arthritis: this compound continues to be studied for its efficacy in managing pain, swelling, and stiffness in osteoarthritis and rheumatoid arthritis. patsnap.comarchivemarketresearch.com Research is also exploring mechanisms beyond its direct analgesic and anti-inflammatory effects in osteoarthritis treatment. nih.govresearcher.life

Axial Spondyloarthritis (axSpA): Studies have investigated this compound's effectiveness in treating axSpA, demonstrating comparable analgesic and anti-inflammatory effects to celecoxib, improving pain, disease activity, and function. nih.gov

Macrophage Polarization in Osteoarthritis: Recent research indicates that this compound attenuates osteoarthritis by modulating synovial macrophage polarization, specifically reducing M1-type and increasing M2-type synovial macrophages, through the inactivation of the COX-2/PGE2 signaling pathway. frontiersin.orgfrontiersin.org This suggests a protective effect on chondrocytes by inhibiting apoptosis and reducing inflammatory and degenerative factors. frontiersin.orgfrontiersin.org

Potential Off-label Uses: this compound is being explored for potential off-label uses, including the treatment of idiopathic pulmonary fibrosis, perioperative pain, hand-foot syndrome, COVID-19, cartilage injury, and certain malignancies such as lung and colon cancer. nih.gov The underlying mechanism for its potential in cancer is thought to involve the down-regulation of COX-2, vascular endothelial growth factor (VEGF)-C, and matrix metalloproteinase (MMP)-9 expression. nih.gov

Pharmacokinetic Studies: Pharmacokinetic studies of this compound have shown that it is well-absorbed orally, with a median time to reach peak concentration (Tmax) around 2 hours and a half-life of 20 hours. dovepress.comnih.gov It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, specifically CYP2C9, CYP2D6, and CYP3A4. nih.gov this compound is metabolized to a hydroxyl metabolite (M1) and then oxidized to a carboxyl metabolite (M2). dovepress.comnih.gov Research has also indicated a low risk of pharmacokinetic drug interactions, for instance, with warfarin (B611796). nih.govnih.gov

Table 2: Key Pharmacokinetic Parameters of this compound (M0) and its Metabolites (M1, M2) in Elderly vs. Non-Elderly Subjects (Single 100 mg Dose)

| Parameter (Ratio Elderly/Non-Elderly) | This compound (M0) | M1 (Hydroxyl Metabolite) | M2 (Carboxyl Metabolite) |

| Cmax Increase | 39% | 21% | 17% |

| AUC₀-t Increase | 34% | 13% | 27% |

| Tmax (approx.) | 2 hours | 2 hours | 2 hours |

Note: Data derived from a study involving a single 100 mg oral dose. dovepress.com

The ongoing research into this compound underscores its evolving role in advanced pharmaceutical research, exploring its mechanisms of action and expanding its potential therapeutic applications.

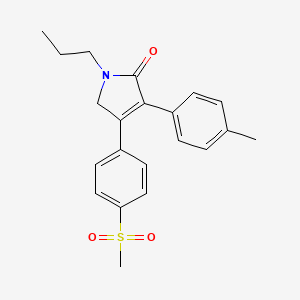

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395683-14-4 | |

| Record name | Imrecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imrecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMRECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Imrecoxib Drug Discovery and Synthetic Methodologies

Theoretical Framework for Imrecoxib Development: The Balanced Inhibition Strategy of COX-1/COX-2

The discovery of this compound was guided by the "balanced inhibition strategy" of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) nih.govresearchgate.netnih.govresearchgate.netresearcher.liferesearchgate.net. This strategy aimed to overcome some of the limitations associated with earlier generations of NSAIDs.

Rationale for Moderate COX-2 Selectivity in NSAID Design

Traditional non-selective NSAIDs inhibit both COX-1 and COX-2, leading to effective anti-inflammatory and analgesic effects but also causing well-known gastrointestinal side effects due to COX-1 inhibition newdrugapprovals.orgpatsnap.com. Conversely, highly selective COX-2 inhibitors, while reducing gastrointestinal toxicity, were later associated with increased cardiovascular risks researchgate.netnih.gov.

The design rationale for this compound centered on achieving "moderate selectivity" for COX-2 over COX-1 nih.govresearchgate.netnewdrugapprovals.orgresearchgate.net. This balanced inhibition was pursued to maintain the physiological homeostasis of both enzymes, which is considered critical for normal functions, particularly within the cardiovascular system nih.govresearchgate.netnewdrugapprovals.org. By moderately inhibiting COX-2, the goal was to reduce inflammation and pain while minimizing the undesirable gastrointestinal effects and mitigating the cardiovascular concerns linked to highly selective COX-2 inhibitors nih.govresearchgate.netpatsnap.comdovepress.com.

Research findings illustrate this compound's inhibitory profile against COX-1 and COX-2.

| Enzyme | IC₅₀ Value (nM) | Reference |

| COX-1 | 115 ± 28 | nih.govresearchgate.netnewdrugapprovals.orgmedchemexpress.com |

| COX-2 | 18 ± 4 | nih.govresearchgate.netnewdrugapprovals.orgmedchemexpress.com |

| COX-1/COX-2 Ratio | 6.39 | nih.govresearchgate.net |

Another study reported slightly different, but still moderately selective, IC₅₀ values:

| Enzyme | IC₅₀ Value (nM) | Reference |

| COX-1 | 91 | researchgate.nettandfonline.com |

| COX-2 | 15 | researchgate.nettandfonline.com |

This moderate selectivity is a key characteristic distinguishing this compound from both non-selective NSAIDs and highly selective COX-2 inhibitors.

Computational and Pharmacophore-Based Drug Design Approaches

The development of this compound leveraged computational and pharmacophore-based drug design approaches, which are integral to modern drug discovery researchgate.netnih.govworldscientific.comekb.eg. Pharmacophore-based drug design, a ligand-based approach, involves identifying the essential structural features required for a molecule to bind to a specific biological target researchgate.networldscientific.com.

In the case of this compound, a pharmacophore model was initially constructed based on the known binding characteristics of existing COX-2 inhibitors researchgate.net. Utilizing this model, researchers designed and synthesized a series of compounds featuring a pyrrolidone core moiety researchgate.nettandfonline.com. The molecular structure of this compound is specifically designed to fit into the active site of the COX-2 enzyme while largely sparing COX-1, thus contributing to its observed selectivity patsnap.com. Computational methods, such as molecular docking, have been employed to study the interactions of this compound with enzymes like CYP2C9 and CYP2D6, providing insights into its metabolic profile and drug-receptor interactions worldscientific.com.

Research into this compound Synthesis Methodologies

The chemical synthesis of this compound has been a subject of extensive research, with efforts focused on developing efficient, high-yielding, and industrially scalable routes.

Evaluation of Existing Synthetic Routes (e.g., CN 102206178 B)

Several synthetic routes for this compound have been documented in patents and scientific literature. For instance, the patent CN104193664A describes a method involving the reaction of p-toluene acetyl halide with propylamine (B44156) to yield p-toluene levulinic amine (referred to as compound III) google.com. This intermediate then reacts with p-methylsulfonyl chloroacetophenone under alkaline conditions to form compound V, which subsequently undergoes cyclization to produce n-propyl-3-(4-methylphenyl)-4-(4-methylsulfonylphenyl)-2,5-dihydro-1H-2-pyrrolidone, or this compound google.com. This route is noted for its simplicity in reaction steps, making it amenable to industrial production google.com.

Another synthetic approach, referenced in CN107586268A, initiates with p-methylsulfonyl phenyl oxirane, proceeding through a sequence of nucleophilic ring opening, acylation, oxidation, and cyclization steps to arrive at this compound google.com. This patent also highlights challenges with earlier methods, such as those described in CN101386590A and CN1134413C, where acylation steps using acyl chlorides resulted in low yields and the use of hazardous reagents like thionyl chloride (SOCl₂). Furthermore, these older methods often necessitated purification via column chromatography, a process that is complex, costly, and not well-suited for large-scale industrial production google.com. The synthesis described in Chinese Chemical Letters (2001), 12(9), 775-778, is cited as an industrial method for this compound synthesis newdrugapprovals.org.

Development of Improved and Environmentally Conscious Synthetic Methods

Recognizing the limitations of earlier methods, research has focused on developing improved and more environmentally conscious synthetic routes for this compound. The patent CN107586268A, for example, aims to provide an economical, green, and industrially scalable process by optimizing existing methodologies to simplify experimental procedures and enhance reaction yields google.com. This includes a route that starts with p-methylsulfonyl phenyl oxirane, characterized by its conciseness and operational simplicity, making it suitable for industrial amplification google.com.

Optimization of Reaction Conditions and Yields in Chemical Synthesis Research

Optimization of reaction conditions is crucial for maximizing yields and ensuring the purity of the final product. The patent CN104193664A provides specific parameters for its synthetic steps google.com:

Mol ratio of Compound III and Compound IV: 1:0.9–1.1 google.com.

Reaction temperature for step A: 25–130°C, with reaction times of 1–10 hours, typically conducted in an inert solvent such as toluene, dichloromethane, ethylene (B1197577) dichloride, or trichloromethane google.com.

Reaction temperature for step B: 0–130°C, with reaction times of 1–24 hours, utilizing solvents like methanol, ethanol, or isopropanol (B130326) google.com.

Alkaline conditions in step B: Achieved by adding basic compounds such as sodium methylate, sodium ethylate, sodium hydroxide, or metallic sodium google.com.

Reported yields from various synthetic endeavors highlight the progress in optimizing this compound production. One direct synthesis of this compound (referred to as compound XIII) achieved an 85% yield newdrugapprovals.org. In specific steps of other routes, yields such as 11% for an intermediate (compound II) and 80.0% for the final this compound (compound I) have been reported newdrugapprovals.org. Another instance cited a 72.8% yield for compound (I) newdrugapprovals.org. More recent improved methods have demonstrated high yields for intermediates, such as 93% for 3-p-methylphenyl-4-p-methylsulfonylphenylpyrrole-2-carboxylic acid ethyl ester patsnap.com and 93% for 2-n-propylamino-1-p-methylsulfonyl acetophenone (B1666503) patsnap.com. A synthesis of this compound (compound I) achieved a 78% yield google.com. These efforts underscore the continuous research into refining the chemical synthesis of this compound for industrial application.

Molecular and Cellular Mechanisms of Imrecoxib Action

Selective Cyclooxygenase-2 (COX-2) Enzyme Inhibition Research

Imrecoxib functions primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme lipidmaps.orgnih.gov. This enzyme is an inducible isoform that becomes upregulated during inflammatory processes lipidmaps.orgnih.govbiorxiv.orgwikipedia.org. Its inhibition by this compound leads to a reduction in the synthesis of pro-inflammatory prostaglandins (B1171923), thereby alleviating symptoms associated with inflammatory conditions lipidmaps.orgnih.govguidetopharmacology.org.

Differential Inhibitory Effects on COX-1 and COX-2 Enzymes (IC50 Values Research)

Research has demonstrated that this compound exhibits differential inhibitory effects on COX-1 and COX-2 enzymes. In whole cell assays utilizing murine peritoneal macrophages, this compound was found to inhibit COX-1 with an IC50 value of 115 ± 28 nmol/L and COX-2 with an IC50 value of 18 ± 4 nmol/L biorxiv.orgwikipedia.orgnih.govciteab.comnih.gov. This translates to a COX-1/COX-2 IC50 ratio of 6.39, classifying this compound as a moderately selective COX-2 inhibitor wikipedia.orgnih.govfishersci.ca. This moderate selectivity was a deliberate design strategy, aiming to achieve a balanced inhibition of both COX-1 and COX-2 to potentially maintain their physiological homeostasis, which is considered vital for normal bodily functions, including those of the cardiovascular system biorxiv.orgnih.govfishersci.cacenmed.com.

| Enzyme | IC50 Value (nmol/L) | Reference |

|---|---|---|

| COX-1 | 115 ± 28 | biorxiv.orgwikipedia.orgnih.govciteab.comnih.gov |

| COX-2 | 18 ± 4 | biorxiv.orgwikipedia.orgnih.govciteab.comnih.gov |

Molecular Basis of COX-2 Selectivity: Structural Fit Analysis

The observed selectivity of this compound for COX-2 is attributed to its unique molecular structure, which facilitates its precise fit into the active site of the COX-2 enzyme while precluding effective binding to COX-1 lipidmaps.org. COX-1 is a constitutive enzyme, meaning it is consistently expressed in various tissues where it plays roles in maintaining normal physiological functions, such as protecting the gastric mucosa lipidmaps.orgnih.govbiorxiv.orgwikipedia.org. In contrast, COX-2 is an inducible enzyme, primarily expressed in response to inflammatory stimuli lipidmaps.orgnih.govbiorxiv.orgwikipedia.org. This structural difference between the two isoforms allows selective COX-2 inhibitors like this compound to target the inflammatory pathway without significantly interfering with the protective functions mediated by COX-1 lipidmaps.orgnih.gov.

Impact on Prostaglandin (B15479496) Synthesis Pathways

Cyclooxygenase (COX) enzymes are rate-limiting enzymes in the biosynthesis of prostaglandins from arachidonic acid wikipedia.orguwm.edu.plspringermedizin.deuni.lukorea.ac.kr. By selectively inhibiting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins lipidmaps.orgnih.govguidetopharmacology.org. Specifically, studies have shown that this compound significantly decreases the LPS-induced secretion of prostaglandin E2 (PGE2) by RAW264.7 macrophages newdrugapprovals.org. PGE2, a derivative of arachidonic acid through the COX-2 pathway, plays a critical role in mediating inflammatory responses newdrugapprovals.orgjkchemical.com.

Regulation of Gene Expression and Downstream Signaling Pathways

Beyond direct enzyme inhibition, this compound also exerts its anti-inflammatory effects by influencing gene expression and modulating downstream signaling pathways.

Inhibition of COX-2 mRNA Expression

This compound has been demonstrated to selectively and dose-dependently inhibit the messenger RNA (mRNA) level of COX-2 biorxiv.orgwikipedia.orgnih.govciteab.comnih.govcenmed.comresearchgate.net. This effect has been observed in human macrophage cell line U937 when stimulated by phorbol (B1677699) myristate acetate (B1210297) (PMA) and PMA+LPS wikipedia.orgnih.govciteab.comnih.gov. Notably, at comparable concentrations, other NSAIDs like rofecoxib (B1684582) and indomethacin (B1671933) did not exhibit a similar effect on COX-2 mRNA levels wikipedia.org. Furthermore, this compound treatment showed no significant impact on COX-1 mRNA levels, reinforcing its selective action at the transcriptional level wikipedia.org.

Modulation of Inflammatory Mediators (e.g., IL-6, IL-1β, TNF-α)

This compound plays a role in modulating various inflammatory mediators. Research indicates that this compound can decrease the expression levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) newdrugapprovals.orgnih.govmdpi.com. This modulation has been observed in studies involving chondrocytes and synovial tissue newdrugapprovals.orgnih.gov. Additionally, this compound has been shown to promote the polarization of M1 macrophages towards the M2 phenotype newdrugapprovals.org. M1 macrophages are known to primarily secrete pro-inflammatory factors such as IL-1β, IL-6, and TNF-α, and the shift towards the M2 phenotype contributes to the suppression of the inflammatory response newdrugapprovals.org. This suggests a broader impact of this compound on the immune microenvironment during inflammation.

Influence on Matrix Metalloproteinase (MMP) Expression (e.g., MMP-2, MMP-9, MMP-13)

This compound has been shown to influence the expression of matrix metalloproteinases (MMPs), which are a family of zinc-dependent enzymes crucial for extracellular matrix (ECM) remodeling and are often implicated in tissue degradation in various diseases, including osteoarthritis (OA) mdpi.comnih.gov.

Research indicates that this compound can reduce the levels of degenerative cytokines, including MMP-3 and ADAMTS5, in chondrocytes frontiersin.org. In patients with knee osteoarthritis, postoperative this compound medication has been observed to reduce the levels of synovial fluid MMP-2 and MMP-13 nih.gov.

MMPs, such as MMP-2, MMP-9, and MMP-13, are known to be elevated in the cartilage and serum of OA patients, contributing to cartilage degradation nih.govresearchgate.net. Specifically, MMP-2 and MMP-9 are involved in degrading type IV and V collagens and elastin, facilitating cell migration nih.gov. MMP-13 is considered a key collagenase for cartilage degradation, particularly type II collagen, and its expression is significantly elevated in OA joints mdpi.comresearchgate.net. Studies have shown that this compound's mechanism may involve down-regulation of MMP-2 expression, as observed in studies investigating its anti-tumor effects dovepress.com.

Summary of this compound's Influence on MMPs:

| MMP Type | Effect of this compound | Context | Source |

| MMP-2 | Reduced levels | Synovial fluid in knee OA, colon cancer xenografts | nih.govdovepress.com |

| MMP-3 | Decreased expression | Chondrocytes in OA | frontiersin.org |

| MMP-9 | Not directly mentioned, but generally elevated in OA | General OA pathogenesis | nih.govresearchgate.net |

| MMP-13 | Reduced levels | Synovial fluid in knee OA | nih.gov |

| ADAMTS5 | Decreased expression | Chondrocytes in OA | frontiersin.org |

Involvement of Signaling Pathways (e.g., TGF-β1/ERK1/2, NF-κB Pathway Research)

This compound exerts its effects by modulating key signaling pathways involved in inflammation and tissue remodeling.

TGF-β1/ERK1/2 Signaling Pathway: this compound has been shown to attenuate idiopathic pulmonary fibrosis (IPF) in mice by inhibiting inflammation and the transforming growth factor (TGF)-β1/extracellular signal-regulated kinase (ERK) 1/2 signaling pathway dovepress.comnih.govsciprofiles.com. In in vitro experiments using NIH-3T3 cells, this compound (at concentrations of 20 μM and 40 μM) inhibited the expression of fibronectin, type I collagen, and CTGF, and reduced the levels of phosphorylated ERK1/2 (p-ERK1/2) nih.govsciprofiles.comresearchgate.net. Similar changes in protein expression were observed in mouse lung tissue nih.govresearchgate.net. This suggests that this compound prevents and treats murine IPF by inhibiting inflammation and the TGF-β1-ERK1/2 pathway nih.govsciprofiles.comresearchgate.net.

NF-κB Pathway Research: this compound can inhibit epithelial-mesenchymal transition (EMT) in paraquat-induced A549 cells and alleviate relevant pulmonary fibrosis through the nuclear factor kappa B (NF-κB)/Snail signaling pathway dovepress.comresearchgate.netnih.govsci-hub.se. Studies confirmed that paraquat (B189505) induces EMT and activates the NF-κB/Snail pathway in lung epithelial A549 cells nih.govsci-hub.se. This compound was found to repress the proliferation, migration, and invasion of pulmonary fibrosis cells and human fetal lung fibroblast cells, ultimately inhibiting EMT by modulating the NF-κB/Snail pathway researchgate.netnih.govsci-hub.se. Specifically, this compound can inhibit both the transcription and protein expression levels of NF-κB and Snail in paraquat-induced A549 cells sci-hub.se.

Summary of this compound's Influence on Signaling Pathways:

| Signaling Pathway | Effect of this compound | Context | Key Findings | Source |

| TGF-β1/ERK1/2 | Inhibition | Idiopathic Pulmonary Fibrosis (IPF) | Reduced p-ERK1/2 levels, inhibited fibronectin, type I collagen, and CTGF expression. | dovepress.comnih.govsciprofiles.comresearchgate.net |

| NF-κB/Snail | Inhibition | Paraquat-induced Pulmonary Fibrosis | Repressed proliferation, migration, and invasion of lung cells; inhibited NF-κB and Snail transcription and protein expression. | dovepress.comresearchgate.netnih.govsci-hub.se |

Research on Cellular Responses and Immunomodulation

This compound's effects extend to modulating various cellular responses, particularly in inflammatory and degenerative conditions.

Effects on Macrophage Polarization in Inflammatory Conditions (e.g., M1 to M2 Phenotype Shift in Osteoarthritis)

This compound plays a significant role in modulating macrophage polarization, especially in the context of osteoarthritis (OA). In OA, an imbalance in the M1/M2 macrophage polarization ratio is a crucial factor in disease progression, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory and pro-resolving nih.govx-mol.net.

Studies have shown that this compound alleviates pain, cartilage degeneration, and synovitis by promoting the polarization of M1 macrophages toward an M2 phenotype both in vivo and in vitro frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net. This modulation occurs through the inactivation of the COX-2/PGE2 signaling pathway frontiersin.orgnih.govnih.govfrontiersin.org. Macrophage conditioned medium (CM) pretreated with this compound has been demonstrated to protect chondrocytes by modulating macrophage polarization frontiersin.orgnih.govnih.govfrontiersin.org. This shift towards M2 macrophages contributes to an improved microenvironment for chondrocytes by reducing pro-inflammatory mediators and increasing anti-inflammatory and pro-chondrogenic factors x-mol.netresearchgate.net.

Summary of this compound's Effect on Macrophage Polarization:

| Macrophage Phenotype | Effect of this compound | Context | Mechanism | Source |

| M1 to M2 shift | Promotion | Osteoarthritis (OA) | Inactivation of COX-2/PGE2 signaling pathway | frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net |

Impact on Chondrocyte Viability and Apoptosis

This compound demonstrates protective effects on chondrocytes, which are critical cells in cartilage health. In in vitro studies using cultured human knee osteoarthritis chondrocytes, this compound was found to improve chondrocyte viability and inhibit cell apoptosis nih.govdovepress.com. This effect is mediated through the inhibition of the COX-2 signaling pathway nih.govdovepress.com.

Furthermore, macrophage conditioned medium (CM) pretreated with this compound has been shown to reduce the apoptosis rate of chondrocytes in a dose-dependent manner frontiersin.org. This protective effect on chondrocytes is crucial in mitigating cartilage degeneration in conditions like osteoarthritis frontiersin.orgx-mol.net.

Summary of this compound's Impact on Chondrocyte Viability and Apoptosis:

| Cellular Response | Effect of this compound | Context | Mechanism/Observation | Source |

| Chondrocyte Viability | Improved | Human knee OA chondrocytes (in vitro) | Inhibition of COX-2 signaling pathway | nih.govdovepress.com |

| Chondrocyte Apoptosis | Inhibited | Human knee OA chondrocytes (in vitro); Macrophage CM treated chondrocytes | Inhibition of COX-2 signaling pathway; Modulation of macrophage polarization | frontiersin.orgnih.govdovepress.com |

Modulation of Type II Collagen Synthesis

Type II collagen is a major component of articular cartilage, and its synthesis is vital for maintaining cartilage integrity. Research indicates that this compound can increase the synthesis of type II collagen in cultured human knee osteoarthritis chondrocytes nih.govdovepress.com. This modulation of type II collagen synthesis contributes to the chondroprotective effects of this compound, supporting the maintenance and potential repair of cartilage matrix nih.govdovepress.com.

Summary of this compound's Modulation of Type II Collagen Synthesis:

| Component | Effect of this compound | Context | Source |

| Type II Collagen Synthesis | Increased | Human knee OA chondrocytes (in vitro) | nih.govdovepress.com |

Pharmacological Research of Imrecoxib

Imrecoxib Pharmacokinetics (PK) Studies

Pharmacokinetic Variability Across Specific Patient Populations

Age-Related Pharmacokinetic Changes (Elderly vs. Non-Elderly Subjects)

Research has investigated the pharmacokinetic (PK) profile of this compound and its primary metabolites in both elderly and non-elderly healthy subjects following a single oral dose of 100 mg. After administration, this compound (M0) and its hydroxyl (M1) and carboxyl (M2) metabolites were absorbed into plasma, with a median time to reach peak concentration (Tmax) of approximately 2 hours for all three compounds. nih.govnih.govdovepress.com

Observations indicated higher interindividual variability in the concentration-time curves of this compound (M0) in elderly subjects compared to their non-elderly counterparts. nih.govnih.gov While peak concentrations (Cmax) and area under the concentration-time curve (AUC0-t) for M0, M1, and M2 generally increased in the elderly group, statistical analysis revealed no significant differences in the pharmacokinetic parameters between the two age groups (P>0.05), with the exception of the Tmax for M2. nih.govnih.govdovepress.com

Table 1: Pharmacokinetic Parameter Ratios (Elderly vs. Non-Elderly) for this compound and Metabolites

| Parameter | This compound (M0) | Metabolite M1 | Metabolite M2 |

| Cmax Ratio (Elderly/Non-Elderly) | 1.39 | 1.21 | 1.17 |

| AUC0-t Ratio (Elderly/Non-Elderly) | 1.34 | 1.13 | 1.27 |

Note: Ratios are calculated based on reported percentage increases in elderly subjects compared to non-elderly subjects. nih.govnih.gov

Pharmacokinetics in Renally Impaired Patients

The pharmacokinetics of this compound have also been studied in osteoarthritis patients with renal insufficiency in comparison to healthy subjects. dovepress.comresearchgate.netnih.govresearchgate.netnih.govnih.gov The research revealed that the exposure of this compound (M0) was reduced in patients with renal impairment. The mean Cmax and AUC0-t of this compound in the renal insufficiency group were 59% and 70%, respectively, of those observed in healthy control volunteers with normal renal function, indicating a significant decline. nih.gov

Conversely, the exposure of the carboxylated metabolite (M2) was markedly increased in renally impaired patients. The mean Cmax and AUC0-t of M2 in the renal insufficiency group were 233% and 367%, respectively, of those in the normal renal function group, demonstrating a significant increase. nih.gov Furthermore, the clearance (CL) of M2 was noticeably reduced in this population, with the mean CL/F (clearance/bioavailability) of M2 in the renal insufficiency group being 37% of that in the normal renal function group. nih.gov The pharmacokinetics of the hydroxyl metabolite (M1) did not show significant differences between the two groups. nih.gov

These findings suggest that renal function significantly influences the pharmacokinetics of this compound, particularly its M2 metabolite. Consequently, it is recommended that the dosage of this compound be appropriately reduced in patients with renal insufficiency. dovepress.comresearchgate.netnih.govresearchgate.netnih.govnih.gov Population pharmacokinetic (PPK) modeling and simulation studies have suggested that regimens such as '75 mg twice daily' or '50 mg every 8 hours' in renally impaired patients could achieve similar average unbound concentrations at steady state (Cu,ss/IC50) as a '100 mg twice daily' regimen in subjects with normal renal function. nih.gov

Table 2: Pharmacokinetic Parameter Ratios (Renal Impairment vs. Normal Renal Function) for this compound and Metabolites

| Parameter | This compound (M0) | Metabolite M1 | Metabolite M2 |

| Cmax Ratio (Renal Impairment/Normal) | 0.59 | No significant difference | 2.33 |

| AUC0-t Ratio (Renal Impairment/Normal) | 0.70 | No significant difference | 3.67 |

| CL/F Ratio (Renal Impairment/Normal) | - | - | 0.37 |

Note: Ratios are calculated based on reported percentages. nih.gov

Research on Pharmacokinetic-Pharmacodynamic Modeling

While specific comprehensive pharmacokinetic-pharmacodynamic (PK/PD) modeling studies correlating this compound's exposure directly with clinical efficacy outcomes across various populations are not extensively detailed in the provided literature, population pharmacokinetic (PPK) modeling has been utilized to inform dosing strategies. For instance, PPK analysis of this compound and its metabolites (M1, M2) has been conducted to provide a theoretical basis for dose adjustments in renally impaired patients, aiming to achieve comparable therapeutic exposures. nih.gov It has been noted that conducting further PK/PD modeling studies of this compound in clinical patients would be worthwhile to further optimize its rational use. dovepress.com

This compound Pharmacodynamics (PD) Studies

This compound is recognized as a novel and moderately selective cyclooxygenase-2 (COX-2) inhibitor. It exhibits an IC50 value of 18 nM for human COX-2 and 115 nM for human COX-1, indicating its preferential inhibition of COX-2 while retaining some COX-1 activity. biocompare.commedchemexpress.comarctomsci.commedchemexpress.comglpbio.comresearchgate.netresearchgate.netnewdrugapprovals.orgtargetmol.com This balanced inhibition strategy is believed to be critical for maintaining the homeostasis of these enzymes and potentially reducing cardiovascular risks associated with highly selective COX-2 inhibitors. dovepress.comresearchgate.netnewdrugapprovals.org In vitro studies using human macrophage cell line U937 have demonstrated that this compound dose-dependently decreases COX-2 mRNA levels when induced by PMA+LPS. biocompare.commedchemexpress.comarctomsci.commedchemexpress.comglpbio.comresearchgate.nettargetmol.com

In Vivo Anti-inflammatory and Analgesic Effects in Animal Models (e.g., Carrageenan-induced Edema, Adjuvant-induced Arthritis)

This compound has demonstrated significant anti-inflammatory and analgesic effects in various animal models:

Carrageenan-induced Edema Model : In rats, oral administration of this compound (at doses of 5, 10, and 20 mg/kg, administered 1 hour prior to carrageenan injection) effectively inhibited acute inflammation. The inhibitory effect was observed to be maximal at 4 hours post-injection. biocompare.commedchemexpress.comarctomsci.commedchemexpress.comglpbio.comresearchgate.netresearchgate.nettargetmol.compsu.edu

Adjuvant-induced Arthritis (AIA) Model : In rat models of chronic inflammation, this compound (at doses of 5, 10, and 20 mg/kg/day, administered orally starting on day 7 for 26 days) diminished secondary paw swelling. It also effectively inhibited heat-inactivated BCG-induced inflammatory polyarthritis, with significant inhibition observed at doses of 10 mg/kg and 20 mg/kg. biocompare.commedchemexpress.comarctomsci.commedchemexpress.comglpbio.comresearchgate.netresearchgate.nettargetmol.compsu.edu

These findings collectively support this compound's efficacy in mitigating both acute and chronic inflammatory responses in preclinical settings.

Correlation of Metabolite Concentrations with Clinical Efficacy

This compound undergoes metabolism in the human body primarily through 4'-hydroxylation, catalyzed by CYP2C9 (62.5%), CYP2D6 (21.1%), and CYP3A4 (16.4%), forming a hydroxyl metabolite (M1) and subsequently a carboxyl metabolite (M2). nih.govdovepress.comdovepress.com Both M1 and M2 have also been reported to possess moderate COX-1/COX-2 selectivity, similar to the parent compound. dovepress.com Notably, the plasma concentration of M2 has been observed to be approximately eight times higher than that of this compound (M0) and M1. dovepress.com While the pharmacokinetic profiles of these metabolites have been characterized, detailed research directly correlating specific metabolite concentrations with clinical efficacy outcomes in human subjects is not extensively documented in the provided information.

Comparative Pharmacodynamic Profiles with Other NSAIDs/Coxibs (e.g., Celecoxib (B62257), Diclofenac)

This compound's pharmacodynamic profile has been compared with other established non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs.

Comparison with Celecoxib : this compound has demonstrated comparable anti-inflammatory effects to celecoxib in certain animal models. For instance, in the carrageenan-induced rat paw edema model, the anti-inflammatory effect of this compound was found to be equivalent to that of celecoxib after oral administration. researchgate.net this compound has also been shown to relieve osteoarthritis pain as effectively as celecoxib in clinical contexts. researchgate.net A key distinction highlighted is this compound's "moderately selective" COX-2 inhibition, which aims for a balanced inhibition of both COX-1 and COX-2. This approach is theorized to maintain the physiological balance between the two enzymes, potentially mitigating cardiovascular risks associated with highly selective COX-2 inhibitors. dovepress.comresearchgate.netnewdrugapprovals.org

Comparison with Rofecoxib (B1684582) : In animal models, including carrageenan-induced paw edema and adjuvant-induced secondary paw swelling, there was no significant difference observed between the inhibitory efficacy of this compound at various doses and that of rofecoxib. psu.edu

General Comparison : While celecoxib is a selective COX-2 inhibitor, diclofenac (B195802) is a non-selective NSAID that inhibits both COX-1 and COX-2. wikipedia.orgguidetopharmacology.orgfishersci.canih.gov this compound's design as a moderately selective COX-2 inhibitor positions it with a distinct pharmacodynamic profile that seeks to optimize therapeutic benefits while potentially minimizing adverse effects associated with extreme selectivity or non-selectivity. dovepress.comresearchgate.netnewdrugapprovals.org

Preclinical and Translational Research on Imrecoxib

In Vitro Efficacy Assessments in Cell-Based Assays

In vitro studies have demonstrated Imrecoxib's inhibitory effects on cyclooxygenase-1 (COX-1) and COX-2 using whole cell assays involving murine peritoneal macrophages induced by calcimycin (B1668216) and lipopolysaccharide (LPS). This compound was found to inhibit COX-1 with an IC50 value of 115 ± 28 nmol/L and COX-2 with an IC50 value of 18 ± 4 nmol/L. researchgate.netresearchgate.netpsu.edumedchemexpress.com The selective ratio (IC50, COX-1/IC50, COX-2) for this compound was determined to be 6.39. psu.edu

Furthermore, investigations utilizing the human macrophage cell line U937 revealed that this compound selectively and dose-dependently inhibited COX-2 mRNA levels, as detected by reverse transcription polymerase chain reaction (RT-PCR) analysis. researchgate.netresearchgate.netpsu.edumedchemexpress.com Stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA) and PMA+LPS was observed to increase COX-2 mRNA levels in U937 cells, while COX-1 mRNA levels remained unaffected. psu.edu

Beyond its direct COX inhibition, in vitro experiments also indicated that conditioned medium (CM) pretreated with this compound could protect chondrocytes by modulating macrophage polarization. researchgate.netnih.gov This suggests that this compound influences macrophage phenotypes, specifically regulating macrophage polarization through the COX-2/prostaglandin (B15479496) E2 (PGE2) pathway. researchgate.netnih.gov Additionally, this compound at concentrations of 20 μM and 40 μM inhibited the expression of fibronectin, type I collagen, and connective tissue growth factor (CTGF), and reduced levels of phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2) in the NIH-3T3 cell line. This indicates its role in inhibiting the transforming growth factor-beta 1 (TGF-β1)-ERK1/2 signaling pathway. researchgate.netnih.gov

Table 1: In Vitro Inhibitory Effects of this compound on COX Enzymes

| Enzyme | IC50 (nmol/L) | Selective Ratio (COX-1/COX-2) |

| COX-1 | 115 ± 28 | 6.39 |

| COX-2 | 18 ± 4 |

Animal Model Studies for Disease Pathophysiology

Animal models are crucial for understanding disease pathophysiology and evaluating potential therapeutic agents. This compound has been studied in various animal models, including those for osteoarthritis, idiopathic pulmonary fibrosis, and cancer xenografts. researchgate.net

Osteoarthritis Models

In studies focusing on osteoarthritis (OA), a common model involves the destabilization of the medial meniscus (DMM) in 10-week-old C57BL/6 mice. nih.govresearchgate.netfrontiersin.orgdntb.gov.ua Treatment with this compound in this model demonstrated significant alleviation of pain, reduction in cartilage degeneration, and suppression of synovitis. researchgate.netnih.govfrontiersin.org

A key finding in these models was this compound's ability to promote the polarization of M1 macrophages towards the M2 phenotype in vivo. researchgate.netnih.govfrontiersin.org This modulation of macrophage polarization is considered a protective mechanism in OA. Objective OARSI (Osteoarthritis Research Society International) scores, which assess cartilage degeneration, showed a dose-dependent decrease in this compound-treated groups compared to the DMM group. frontiersin.orgnih.gov Immunohistochemical staining further supported these findings, revealing a significant reduction in inflammatory factors such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), matrix metalloproteinase-3 (MMP3), and interleukin-1 beta (IL-1β) in the synovial tissue of this compound-treated OA mice. frontiersin.orgnih.gov Correspondingly, this compound treatment led to a decrease in the proportion of M1-type synovial macrophages (CD86+ cells) and an increase in the proportion of M2-type synovial macrophages (CD206+ cells) in OA mice. nih.gov

Table 2: Effect of this compound on OARSI Scores in DMM Mouse Model

| Treatment Group | OARSI Score (Mean ± SD) |

| DMM Group | Significantly Increased |

| DMM + Low-dose this compound | 5.33 ± 1.15 |

| DMM + Medium-dose this compound | 4.67 ± 1.15 |

| DMM + High-dose this compound | 2.67 ± 1.15 |

Idiopathic Pulmonary Fibrosis Models

This compound has also been investigated for its potential in treating idiopathic pulmonary fibrosis (IPF). Studies utilizing a bleomycin-induced pulmonary fibrosis model in mice demonstrated that this compound effectively attenuated the fibrotic process. nih.govwilddata.cnjensenlab.orgresearchgate.netresearchgate.net This model typically involves intratracheal instillation of bleomycin (B88199) to induce lung injury and subsequent fibrosis. nih.govresearchgate.netresearchgate.net

In these models, this compound significantly decreased the pathological scores of lung tissues, indicating a reduction in fibrosis severity. researchgate.net It effectively delayed the progression of pulmonary fibrosis, as evidenced by reduced lung wet-dry weight ratio, decreased percentage of fibrotic area, and lower hydroxyproline (B1673980) content in lung tissues. researchgate.netresearchgate.net Furthermore, this compound treatment resulted in a significant reduction in the expression of inflammatory factors (IL-1 and TNF-α) and a decrease in the number of inflammatory cells (macrophages, lymphocytes, and neutrophils) in the bronchoalveolar lavage fluid (BALF). nih.gov The mechanism of action in this context involves this compound preventing and treating murine IPF by inhibiting inflammation and the TGF-β1-ERK1/2 signaling pathway. researchgate.netnih.gov

Cancer Xenograft Models

Preclinical research suggests that this compound holds potential for off-label use in the treatment of certain malignancies, including lung and colon cancer. researchgate.netnih.gov The rationale for investigating COX-2 inhibitors in cancer stems from the observed overexpression of COX-2 in adenomatous polyps and colon cancer compared to healthy colonic mucosa. nih.gov

In studies involving human colon cancer xenograft models, this compound has shown promising results. For instance, research by Wang et al. demonstrated that this compound, when administered at 100 mg/kg once daily by gavage in combination with oxaliplatin (B1677828) (30 mg/kg once weekly by injection) for 21 days, could inhibit the apoptosis of human colon cancer LOVO cells transplanted into nude mice. researchgate.netnih.gov This effect was achieved by modulating the expression of Survivin and Caspase-3, thereby enhancing the anti-tumor efficacy of oxaliplatin. researchgate.netnih.gov Nude mice are commonly employed in these xenograft models due to their suppressed immune systems, which allows for the successful engraftment of human cancer cell lines. nih.govscience.govcas.cze-crt.orgscience.gov Furthermore, orthotopic lung cancer models established in BALB/c nude mice using PC14PE6 adenocarcinoma cells have proven to be efficient tools for testing novel anti-cancer agents. e-crt.org

Investigation of Biomarkers and Imaging Modalities in Preclinical Models

The identification and validation of biomarkers are critical for predicting therapeutic response and guiding personalized treatment strategies, particularly in the context of osteoarthritis. nih.gov For this compound, studies have aimed to discover biomarkers that can accurately detect its early efficacy in OA treatment. Xie et al., for example, utilized four-dimensional data-independent acquisition (DIA)-based proteomics to evaluate the clinical response to this compound in the early treatment of knee osteoarthritis, contributing to the identification of such biomarkers. researchgate.netnih.gov

In oncology, biomarkers of drug activity are increasingly vital for early drug development, especially for targeted therapies. openaccessjournals.com Preclinical models play a significant role in the development and validation of these biomarkers by establishing a link between drug activity and tumor growth inhibition. openaccessjournals.com

Imaging modalities are also being explored in preclinical settings to enhance disease diagnosis and treatment monitoring. Functional Positron Emission Tomography (PET) is one such technique that could provide in vivo assessment of COX-2 expression, which is associated with a poor prognosis in colorectal cancer. frontiersin.org Given the correlation between elevated COX-2 expression and the early stages of tumorigenesis and cancer progression, COX-2 could serve as a target for early imaging of pre-cancerous colorectal lesions and for colorectal cancer (CRC) staging. frontiersin.org Preclinical PET/CT scans are conducted in patient-derived xenografts (PDX) both before and after treatment to develop imaging-derived gene signatures that correlate with treatment response. mdpi.com These gene signatures could offer valuable insights and guidance for selecting appropriate treatment combinations. mdpi.com Additionally, quantitative imaging techniques for the in vivo quantification of tumor-associated macrophages (TAM) in osteosarcomas are being optimized and validated in preclinical models. mdpi.com

Clinical Development and Therapeutic Research of Imrecoxib

Clinical Safety and Tolerability Research

Research into the clinical safety and tolerability of Imrecoxib has focused on its gastrointestinal, cardiovascular, and renal profiles, as well as its safety in specific patient populations, particularly the elderly.

Gastrointestinal Safety Profile Research

This compound, as a selective COX-2 inhibitor, is designed to minimize gastrointestinal (GI) side effects commonly associated with non-selective NSAIDs patsnap.comdovepress.comamegroups.orgpatsnap.com. Its mechanism involves selectively inhibiting COX-2, which is upregulated during inflammation, while largely sparing COX-1, an enzyme crucial for maintaining gastric mucosa integrity patsnap.com. This selectivity contributes to a reduced risk of GI toxicity, such as ulcers and bleeding patsnap.com.

Clinical studies, including Phase IV trials, have consistently demonstrated a favorable GI safety profile for this compound. Comparative analyses suggest that this compound leads to a lower incidence of GI complications compared to traditional NSAIDs and, in some instances, even other selective COX-2 inhibitors like etoricoxib (B1671761) dovepress.comresearchgate.netamegroups.org. Common GI symptoms, when reported, are typically mild and transient, including nausea, dyspepsia, abdominal pain, and diarrhea patsnap.com.

Table 1: Comparative Gastrointestinal Safety Profile of this compound

| NSAID Type | GI Complications Incidence (Relative) | Key Mechanism for GI Safety | Source |

| Non-selective NSAIDs | Higher | Non-selective COX-1/COX-2 inhibition | dovepress.compatsnap.com |

| This compound (COX-2 selective) | Lower | Selective COX-2 inhibition, sparing COX-1 | patsnap.comdovepress.comamegroups.orgpatsnap.com |

| Etoricoxib (COX-2 selective) | Relatively higher than this compound | Selective COX-2 inhibition | dovepress.comamegroups.org |

Cardiovascular Safety Profile Research (e.g., New-Onset Hypertension, Risk of Cardiovascular Events)

The cardiovascular safety of COX-2 inhibitors is a critical area of research. This compound has shown a lower incidence of new-onset hypertension compared to other selective COX-2 inhibitors dovepress.comresearchgate.netamegroups.orgnih.goviasp-pain.org. Clinical trials, including Phase IV studies, have reported few to no serious cardiovascular adverse events associated with this compound use researchgate.netbmj.com.

While the class of COX-2 inhibitors may carry a general risk of cardiovascular issues such as hypertension, edema, and an increased risk of heart attack or stroke, this compound's balanced inhibition of COX-1/COX-2 is thought to contribute to a potentially more favorable cardiovascular profile patsnap.comdovepress.comnih.gov. However, it is advised that patients with pre-existing cardiovascular conditions use this compound with caution and under close medical supervision patsnap.com. Further high-quality randomized clinical trials are recommended to comprehensively evaluate its long-term cardiovascular safety nih.gov.

Table 2: Comparative Cardiovascular Safety Profile (New-Onset Hypertension)

| COX-2 Inhibitor | Incidence of New-Onset Hypertension (Relative) | Source |

| This compound | Lower | dovepress.comresearchgate.netamegroups.orgnih.goviasp-pain.org |

| Other selective COX-2 inhibitors | Higher than this compound | dovepress.comamegroups.orgnih.gov |

| Celecoxib (B62257) | Higher than this compound (among non-risk patients) | dovepress.comamegroups.org |

Renal Safety Profile Research

The impact of this compound on renal function has also been investigated. It has been noted that this compound may cause renal impairment in certain patients, particularly those with pre-existing kidney conditions or those concurrently taking other medications known to affect renal function patsnap.com. Consequently, regular monitoring of kidney function is considered important for patients receiving this compound patsnap.com.

Studies have indicated that in osteoarthritis patients with renal insufficiency, there is a marked increase in the exposure to this compound's metabolite M2, and its clearance is significantly reduced compared to healthy subjects dovepress.comnih.gov. This suggests that dose adjustments may be necessary for patients with renal impairment dovepress.comnih.gov. Despite these considerations, this compound has generally been reported to have a favorable renal safety profile in studies involving both elderly and non-elderly healthy subjects nih.gov.

Safety in Specific Patient Populations (e.g., Elderly Patients)

This compound is considered a potentially suitable option for elderly patients, largely due to its balanced COX-1/COX-2 inhibition profile, which is associated with lower gastrointestinal toxicities and a weaker risk of drug interactions compared to other COX-2 inhibitors like celecoxib dovepress.comnih.goviasp-pain.org.

Drug-Drug Interaction Research

Understanding potential drug-drug interactions is crucial for safe clinical use. Research has explored this compound's interactions, particularly with anticoagulants and antiplatelet agents.

Interactions with Anticoagulants (e.g., Warfarin) and Antiplatelet Agents

This compound has the potential to enhance the effects of blood-thinning medications, such as warfarin (B611796), which could increase the risk of bleeding patsnap.compatsnap.com. Patients on these medications should be closely monitored if this compound is co-administered patsnap.compatsnap.com.

However, specific clinical studies investigating the co-administration of this compound and warfarin in healthy volunteers have indicated that this compound did not significantly alter the pharmacokinetic parameters or anticoagulant properties of a single dose of warfarin researchgate.netresearchgate.netnih.gov. Parameters such as the international normalized ratio (INR), Cmax, AUC, and half-life (t1/2) of warfarin enantiomers were not markedly different when this compound was co-administered compared to warfarin alone researchgate.netresearchgate.netnih.gov. This minimal interaction may be partly attributed to the relatively lower contribution of CYP2C9 to this compound's metabolism (62.5%) compared to celecoxib (72–92%) dovepress.comnih.gov.

Table 3: this compound and Warfarin Co-administration Study Findings (Single Dose)

| Parameter (Warfarin + this compound vs. Warfarin Alone) | Result (Geometric Mean Ratios, 90% CI) | Clinical Significance | Source |

| INR (AUC) | 1 (0.99, 1.01) | No marked difference | researchgate.netresearchgate.netnih.gov |

| R-warfarin AUC0-∞ | 1.12 (1.08, 1.16) | No marked difference | researchgate.netresearchgate.netnih.gov |

| S-warfarin AUC0-∞ | 1.13 (1.07, 1.18) | No marked difference | researchgate.netresearchgate.netnih.gov |

| Cmax, t1/2 of warfarin enantiomers | Not markedly different | No marked difference | researchgate.netnih.gov |

Despite these findings suggesting a minimal pharmacokinetic interaction with a single dose of warfarin, clinicians should remain vigilant regarding the general bleeding risk associated with concomitant use of NSAIDs or coxibs with warfarin, especially in elderly patients, due to potential gastrointestinal irritation nih.govnih.gov. While direct detailed research on this compound's interaction with antiplatelet agents beyond general "blood-thinning medications" is not extensively detailed in the provided sources, the selective COX-2 inhibition mechanism of this compound implies less direct interference with platelet aggregation compared to non-selective NSAIDs that inhibit COX-1 patsnap.comnih.gov.

Interactions with Antihypertensive Drugs

The concomitant administration of this compound with antihypertensive medications may lead to a reduction in the efficacy of these blood pressure-lowering drugs. This interaction could potentially result in elevated blood pressure. Therefore, regular monitoring of blood pressure is recommended for patients receiving both this compound and antihypertensive agents. patsnap.com

Interactions with Diuretics

Concurrent use of this compound and diuretics carries an increased risk of renal impairment. Patients who are taking diuretics while also receiving this compound should have their kidney function closely monitored for any changes. patsnap.com

Interactions with Methotrexate (B535133)

This compound has the potential to elevate methotrexate levels in the body, which can increase the risk of methotrexate toxicity. patsnap.com Nonsteroidal anti-inflammatory drugs (NSAIDs), as a class, can increase the plasma concentrations and toxicities of methotrexate. This is primarily attributed to the NSAIDs' inhibition of the renal elimination of methotrexate and its metabolite, 7-hydroxymethotrexate. While pharmacokinetic data can be inconsistent, the displacement of methotrexate binding to serum albumin by certain NSAIDs may also play a role. drugs.com Severe and, in some cases, fatal adverse events such as bone marrow suppression, aplastic anemia, gastrointestinal toxicity, and nephrotoxicity have been reported when methotrexate is co-administered with NSAIDs. The risk is particularly heightened in patients receiving high doses of methotrexate or those with pre-existing renal impairment. drugs.com

Interactions with Other NSAIDs

The concurrent use of this compound with other nonsteroidal anti-inflammatory drugs (NSAIDs) is generally advised against due to an increased risk of gastrointestinal side effects. patsnap.com

Effects on CYP450 Enzyme Activities and Substrates

In vitro studies evaluating enzyme inhibition have demonstrated that this compound exerts a weak inhibitory effect on several cytochrome P450 (CYP450) isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov Clinical investigations have corroborated these findings, indicating a low risk of pharmacokinetic drug interactions associated with this compound. nih.gov

The metabolism of this compound itself involves several CYP450 enzymes. Specifically, CYP2C9 contributes to 62.5% of its metabolism, followed by CYP2D6 at 21.1%, and CYP3A4 at 16.4%. nih.gov This metabolic profile, particularly the relatively lower contribution of CYP2C9 to this compound's metabolism compared to other COX-2 inhibitors like celecoxib (which has a 72-92% contribution from CYP2C9), may partially account for this compound's weaker risk of drug interactions. nih.gov

Table 1: this compound's Weak Inhibitory Effects on CYP450 Enzymes (In Vitro)

| CYP450 Isoenzyme | Inhibitory Effect |

| CYP1A2 | Weak |

| CYP2C9 | Weak |

| CYP2C19 | Weak |

| CYP2D6 | Weak |

| CYP2E1 | Weak |

| CYP3A4 | Weak |

Table 2: this compound Metabolism by CYP450 Enzymes

| CYP450 Isoenzyme | Contribution to this compound Metabolism |

| CYP2C9 | 62.5% |

| CYP2D6 | 21.1% |

| CYP3A4 | 16.4% |

Exploratory and Novel Therapeutic Applications of Imrecoxib

Research in Malignancies and Cancer Therapy

Imrecoxib's involvement in cancer therapy stems from the understanding that inflammation plays a critical role in tumor development. COX-2 overexpression is frequently observed in adenomatous polyps and colon cancer, suggesting a potential for COX-2 inhibitors in cancer prevention and treatment nih.govwaocp.org.

Lung Cancer (e.g., Synergistic Effects with Lobaplatin)

Studies have demonstrated the synergistic effects of this compound when combined with lobaplatin (B1683953) in the context of lung cancer therapy. In human lung cancer xenografts in nude mice, the combined administration of this compound and lobaplatin exhibited more pronounced inhibitory effects on tumor growth, invasion, and metastasis compared to either agent alone nih.govwikipedia.orgwikipedia.org. This synergistic anti-tumor effect was observed through the modulation of specific molecular targets. For instance, the combination treatment led to the down-regulation of Ezrin and up-regulation of E-cadherin, which are critical proteins involved in cell invasion and metastasis nih.govwikipedia.orgwikipedia.org. Furthermore, in xenograft models of lung adenocarcinoma A549 cells, treatment with this compound, both alone and in combination with lobaplatin, significantly increased the expression of phosphatase and tensin homolog (PTEN) protein and mRNA, while significantly decreasing cortactin protein and mRNA expression nih.gov.

The efficacy of the combination therapy is underscored by observed tumor inhibition rates:

| Treatment Group | Tumor Inhibition Rate (%) |

| This compound alone | 36.7 |

| Lobaplatin alone | 54.6 |

| This compound + Lobaplatin (Combined) | 69.2 |

| Data based on human lung cancer xenografts in nude mice wikipedia.org. |

Molecular Mechanisms in Anti-tumorigenesis

This compound exerts its anti-tumorigenic effects through a variety of molecular mechanisms, often by modulating the expression of key proteins involved in cancer progression:

VEGF and MMP-2 Down-regulation: In colon cancer, the synergistic inhibition of tumor angiogenesis by this compound and oxaliplatin (B1677828) is linked to the down-regulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2) expression nih.govwaocp.org. VEGF is a protein crucial for angiogenesis, while MMP-2 is a protein involved in extracellular matrix degradation and tumor invasion.

Survivin and Caspase-3 Modulation: The enhanced anti-tumor effect of oxaliplatin in combination with this compound in colon cancer is attributed to the modulation of Survivin and Caspase-3 expression nih.govwaocp.org. Survivin is a protein that inhibits apoptosis, and its down-regulation promotes programmed cell death. Caspase-3 is a key effector protein in the apoptotic pathway, and its activation leads to cell death.

PTEN and Cortactin Regulation: In lung cancer xenografts, this compound treatment leads to an increased expression of PTEN protein and mRNA and a decreased expression of cortactin protein and mRNA nih.gov. PTEN is a tumor suppressor protein, while cortactin is a protein involved in cell motility and invasion.

Ezrin and E-cadherin Modulation: The inhibitory effects of this compound on lung cancer invasion and metastasis are associated with the down-regulation of Ezrin and the up-regulation of E-cadherin nih.govwikipedia.orgwikipedia.org. Ezrin is a protein that promotes cell motility and invasion, whereas E-cadherin is a cell adhesion protein often suppressed in metastatic cancers.

Idiopathic Pulmonary Fibrosis (IPF) Research

Idiopathic Pulmonary Fibrosis (IPF) is a severe, chronic, and progressive lung disease with limited effective treatment options. Research has explored this compound's potential in attenuating IPF.

Attenuation of Bleomycin-induced IPF in Mouse Models

Key findings in bleomycin-induced IPF mouse models are summarized below:

| Parameter | Bleomycin (B88199) Group (Control) | This compound-Treated Group |

| Inflammatory Factor Expression (IL-1, TNF-α) | High | Significantly Reduced |

| Inflammatory Cell Numbers (BALF) | High | Significantly Reduced |

| Lung Wet-Dry Weight Ratio | Increased | Significantly Reduced |

| Fibrotic Area in Lung Tissues | Increased | Attenuated |

| Hydroxyproline (B1673980) Content | Increased | Decreased |

| Pathological Scores of Lung Tissues | Increased | Significantly Decreased |

| Data derived from studies on bleomycin-induced IPF mouse models wikipedia.orgamericanelements.comciteab.comciteab.com. |

Anti-inflammatory Mechanisms in IPF (e.g., Inhibition of TGF-β1/ERK1/2 Signaling)

The therapeutic effects of this compound in IPF models are associated with its anti-inflammatory mechanisms, particularly the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1)/Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway nih.govwikipedia.orgamericanelements.com. In vitro experiments using NIH-3T3 cells showed that this compound (at concentrations of 20 μM and 40 μM) effectively inhibited the expression of fibronectin, type I collagen, and connective tissue growth factor (CTGF) nih.govwikipedia.org. These are all proteins critically involved in fibrosis development. Additionally, this compound was found to reduce the levels of phosphorylated ERK1/2 (p-ERK1/2), indicating a disruption of this pro-fibrotic signaling pathway. Similar changes in the expression of related proteins were observed in mouse lung tissue, reinforcing the relevance of this mechanism in vivo nih.govwikipedia.org. These findings collectively suggest that this compound prevents and treats murine IPF by inhibiting inflammation and the TGF-β1-ERK1/2 signaling pathway nih.govwikipedia.orgamericanelements.com.

Treatment of Hand-Foot Syndrome (HFS)

Hand-Foot Syndrome (HFS), also known as palmar-plantar erythrodysesthesia, is a distinctive adverse drug reaction frequently induced by certain chemotherapeutic agents, such as capecitabine. nih.govnih.gov The exact pathogenesis of HFS is not fully understood, but it is often considered a type of inflammation mediated by COX-2. nih.govnih.gov

This compound has been investigated as a potential off-label treatment option for HFS. nih.govnih.govnih.govuni.lu A study conducted by Liang et al. explored the efficacy of this compound in the prevention and treatment of capecitabine-associated HFS. The findings indicated a significantly lower incidence and severity of HFS in the group receiving this compound (100 mg twice daily) along with placebo (vitamin B6 100 mg twice daily), compared to a control group that received only placebo. nih.govnih.gov Further research is warranted to assess the prophylactic effects of this compound against HFS induced by other chemotherapeutic agents and to compare its efficacy with that of celecoxib (B62257), another COX-2 inhibitor that has shown statistically significant outcomes in HFS prevention. nih.govnih.govinvivochem.cn

Cartilage Injury Prevention and Repair Research

This compound demonstrates potential in the realm of cartilage injury prevention and repair, an area of significant interest, particularly in conditions like osteoarthritis. nih.govnih.govnih.govuni.lu In an in vitro study, Li et al. investigated the effects and mechanisms of this compound on cultured human knee osteoarthritis chondrocytes. nih.govnih.gov The study design included a control group, a model group treated with 5 μg/L interleukin-1 beta (IL-1β), and an experimental group exposed to 10 μmol/L this compound in addition to IL-1β. nih.govnih.gov The results indicated that this compound could enhance the viability of cultured chondrocytes, promote the synthesis of type II collagen, and inhibit cell apoptosis, primarily through the inhibition of the COX-2 signaling pathway. nih.govnih.gov

More recent research has further elucidated the protective mechanisms of this compound on joint cartilage. Studies have shown that this compound can alleviate pain, reduce cartilage degeneration, and mitigate synovitis. idrblab.netciteab.commdpi.comresearchgate.net It achieves this by promoting the polarization of M1 macrophages towards the M2 phenotype, both in vivo and in vitro. idrblab.netciteab.comresearchgate.net In vitro experiments using macrophage conditioned medium pretreated with this compound (this compound-CM) demonstrated a protective effect on chondrocytes by modulating macrophage polarization. idrblab.netciteab.comresearchgate.net This regulatory action on macrophage polarization is mediated through the COX-2/PGE2 pathway. idrblab.netciteab.comresearchgate.net

Micro-computed tomography (micro-CT) results from animal models indicated that this compound treatment, in a dose-dependent manner, reduced bone loss and increased the bone mass of subchondral bone, highlighting its role in preserving knee joint integrity. idrblab.netciteab.com Histological staining further confirmed the protective effect of this compound on articular cartilage, evidenced by increased cartilage matrix and joint thickness, and a reduction in inflammatory factors such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), matrix metalloproteinase-3 (MMP3), and interleukin-1 beta (IL-1β). idrblab.netciteab.comuni.lu In a destabilization of medial meniscus (DMM) mouse model, Osteoarthritis Research Society International (OARSI) scores showed a dose-dependent decrease with this compound treatment, as detailed in the table below. idrblab.netciteab.comuni.lu

| Treatment Group | OARSI Score (Mean ± SD) |

| Control Group | Not provided in source |

| DMM Group | Significantly increased |

| Low-dose this compound | 5.33 ± 1.15 |

| Medium-dose this compound | 4.67 ± 1.15 |

| High-dose this compound | 2.67 ± 1.15 |

| Note: OARSI scores in the DMM group were significantly higher than the control group (p < 0.01). Compared to the DMM group, this compound treatment groups showed a significant increase in cartilage matrix and joint thickness, with a dose-dependent decrease in OARSI scores (p < 0.05). idrblab.netciteab.comuni.lu |

Despite these promising in vitro and in vivo findings, clinical studies specifically investigating the chondroprotective effects of this compound on cartilage are currently lacking. nih.govnih.gov

Investigational Role in COVID-19 Treatment

The potential role of this compound in the treatment of COVID-19 has been considered due to its anti-inflammatory properties. nih.govnih.govnih.govuni.lu Severe acute respiratory coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19, can induce a prostaglandin (B15479496) E2 (PGE2) storm in a significant proportion of patients by up-regulating COX-2 and down-regulating PGE2-degrading enzymes within host cells. nih.gov This suggests that COX-2 inhibition could serve as a valuable adjunct in treatment strategies for individuals with initial mild to moderate COVID-19 symptoms. nih.gov

Research indicates that SARS-CoV-2 infection leads to COX-2 upregulation in various human cell culture systems and mouse models. biorxiv.org Other COX-2 inhibitors have been evaluated in this context: celecoxib adjuvant treatment in a prospective clinical study promoted recovery and reduced mortality in older adults and patients with comorbidities, while etoricoxib (B1671761) treatment in a retrospective study resulted in beneficial reductions in IL-6 levels in patients over 50 with COVID-19 pneumonia. nih.govnih.gov The potential efficacy of this compound in patients with COVID-19 warrants further evaluation. nih.govnih.gov

It is important to note that while SARS-CoV-2 infection induces COX-2 expression, studies with other NSAIDs like ibuprofen (B1674241) and meloxicam (B1676189) showed that inhibiting COX-2/PGE2 signaling did not affect ACE2 expression, viral entry, or viral replication. biorxiv.org This suggests that the role of COX-2 signaling in COVID-19 might be more related to regulating the lung inflammation and injury observed in patients, rather than directly impacting viral replication. biorxiv.org Retrospective studies have also not observed worse clinical outcomes in COVID-19 patients taking NSAIDs. biorxiv.org

Comparative Effectiveness and Pharmacoeconomic Research

Comparative Efficacy and Safety Studies with Other COX-2 Inhibitors (e.g., Celecoxib (B62257), Etoricoxib (B1671761), Rofecoxib)

Research has focused on evaluating Imrecoxib's performance against established COX-2 inhibitors and traditional NSAIDs, particularly in the context of chronic pain conditions like osteoarthritis and axial spondyloarthritis.

Clinical Equivalence in Specific Conditions

Multiple clinical studies have indicated that this compound is effective in treating osteoarthritis, demonstrating similar efficacy to Celecoxib centerwatch.com. A randomized, double-blind, parallel-controlled study showed that both this compound and Celecoxib similarly affected sacroiliac joint inflammation in axial spondyloarthritis by regulating bone metabolism and angiogenesis dovepress.com. Furthermore, a real-world study confirmed that this compound was as effective as Celecoxib in treating axial spondyloarthritis in terms of disease activity, physical function, inflammation markers, and clinical remission rates dovepress.comnih.gov. The efficacy of tumor necrosis factor inhibitors (TNFi) combined with this compound was also found to be comparable to TNFi plus Celecoxib in axial spondyloarthritis treatment dovepress.comnih.gov. In patients with knee osteoarthritis, postoperative this compound medication more effectively improved joint function, reduced levels of synovial fluid MMP-2 and MMP-13, and improved quality of life compared to placebo dovepress.com.

Comparative Incidence of Adverse Events

From a safety perspective, this compound exhibits adverse effects common to NSAIDs, but it has shown a lower incidence of new-onset hypertension compared to other types of selective COX-2 inhibitors dovepress.comiasp-pain.org. It also demonstrates less gastrointestinal (GI) toxicities than non-selective NSAIDs and a weaker risk of drug interaction than Celecoxib dovepress.comiasp-pain.orgresearchgate.net. Studies have indicated that the occurrence of GI complications caused by this compound was lower than that caused by Etoricoxib (P=0.0177) dovepress.comnih.gov. Additionally, incidences of new-onset hypertension were lower in patients taking this compound than those taking other types of coxibs (P<0.05) dovepress.comnih.gov. While cardiovascular (CV) events were similar in high-risk patients receiving different coxibs, among non-risk patients, this compound was found to be safer than Celecoxib (0.95% versus 1.80%, P<0.01) and triggered less new hypertension (2.32% versus 3.14%, P<0.05) dovepress.comnih.gov.

Pharmacoeconomic Analyses and Cost-Utility Studies

Pharmacoeconomic research provides insights into the value of this compound within healthcare systems, comparing its cost-effectiveness and cost-utility against other treatments.

Cost-Effectiveness Comparisons (e.g., vs. Celecoxib, Diclofenac)

From a pharmacoeconomic perspective, this compound has been found to be more cost-effective than Celecoxib and Diclofenac (B195802) for osteoarthritis patients dovepress.comiasp-pain.orgresearchgate.net. A study comparing the long-term cost-utility of this compound and Celecoxib for osteoarthritis patients, based on real-world data, showed that this compound was the more cost-effective option dovepress.comnih.govamegroups.cn. For a 6-month treatment duration in patients aged 55 years and above, this compound resulted in total costs of $1,169.40 and benefits of 5.62 Quality-Adjusted Life Years (QALYs), while Celecoxib resulted in costs of $1,116.34 and benefits of 5.60 QALYs nih.govamegroups.cn. This led to an incremental cost-effectiveness ratio (ICER) of $3,041.14 for this compound compared to Celecoxib dovepress.comnih.govamegroups.cnresearchgate.netnih.gov. This finding remained consistent across varying treatment durations and patient ages nih.govamegroups.cn.

When compared to Diclofenac for osteoarthritis patients from a Chinese healthcare perspective, this compound was highly cost-effective dovepress.comd-nb.inforesearchgate.net. The ICER was $401.58 and $492.77 in patients at low and high GI and cardiovascular (CV) risk, respectively dovepress.comd-nb.inforesearchgate.net. Over a 6-month treatment duration, this compound was a cost-effective option with an ICER of $4,309 versus Celecoxib and $2,489 versus Diclofenac dovepress.comnih.govresearchgate.net. Similar results were observed over 12-month and 24-month treatment durations dovepress.comnih.govresearchgate.net.

Table 1: Incremental Cost-Effectiveness Ratios (ICERs) for this compound in Osteoarthritis Patients

| Comparator | Treatment Duration | ICER (this compound vs. Comparator) | Patient Group | Source |

| Celecoxib | 6 months | $3,041.14 | ≥55 years old | nih.govamegroups.cn |

| Celecoxib | 6 months | $4,309 | All patients | dovepress.comresearchgate.net |

| Diclofenac | 6 months | $2,489 | All patients | dovepress.comresearchgate.net |

| Diclofenac | Not specified | $401.58 | Low GI/CV risk | dovepress.comd-nb.inforesearchgate.net |

| Diclofenac | Not specified | $492.77 | High GI/CV risk | dovepress.comd-nb.inforesearchgate.net |

Cost-Utility Modeling and Sensitivity Analyses